(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine
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Overview
Description
Scientific Research Applications
1. Chemical Reactions and Isomer Studies
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine and related compounds have been explored in chemical reactions, particularly focusing on the formation of various isomers. For instance, the reaction of chlorophthalazine with nitrophenylhydrazines results in the formation of nitrophenylhydrazones, including the E isomers. The study of these reactions provides insights into the mechanisms and outcomes of chemical processes involving similar compounds (Buzykhin et al., 1978).
2. Synthesis of Novel Compounds
Research into the synthesis of new compounds using this compound derivatives is a significant area of interest. For example, the synthesis of ruthenium(III) complexes with related ligands, such as 4-methyl-3-thiosemicarbazone ligands, demonstrates the versatility and potential of these compounds in creating new molecular structures with varied applications (Sampath et al., 2013).
3. Antibacterial and Antifungal Applications
Compounds synthesized from this compound show promising antibacterial and antifungal activities. Studies have indicated that these compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in medical and pharmaceutical applications (Al-Wahaibi et al., 2020).
4. Analytical and Spectroscopic Applications
The derivatives of this compound are also utilized in analytical chemistry. For instance, they are used in the derivatization of carboxylic acids, aldehydes, and ketones in various samples, facilitating their detection and analysis through techniques like high-performance liquid chromatography (HPLC) (Peters et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-7-6-12(17(18)19)8-10(13)9-15-16-11-4-2-1-3-5-11/h1-9,16H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXRFLZOWMUJZ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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